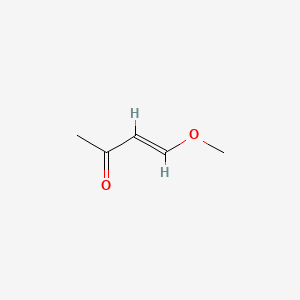

4-Methoxy-3-buten-2-one

概要

説明

trans-4-Methoxy-3-buten-2-one acts as substrate and undergoes zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates.

作用機序

Target of Action

4-Methoxy-3-buten-2-one, also known as trans-4-Methoxy-3-buten-2-one, primarily targets the Mukaiyama-Michael reaction . This reaction is a type of conjugate addition reaction that involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound .

Mode of Action

The compound acts as a substrate and undergoes a zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate . This reaction results in the formation of functionalized 3-keto-2-diazoalkanoates .

Biochemical Pathways

The Mukaiyama-Michael reaction is a key step in various biochemical pathways. The resulting 3-keto-2-diazoalkanoates can further participate in various biochemical reactions, leading to the synthesis of a wide range of bioactive compounds .

Result of Action

The primary result of the action of this compound is the formation of functionalized 3-keto-2-diazoalkanoates . These compounds are valuable intermediates in organic synthesis and can be used to produce a variety of bioactive compounds .

Action Environment

The efficiency of the reaction involving this compound is significantly enhanced when water is used as a solvent . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the reaction medium .

生化学分析

Biochemical Properties

4-Methoxy-3-buten-2-one plays a significant role in biochemical reactions, particularly in the synthesis of enaminones. It interacts with poorly nucleophilic aromatic amines, such as nitroanilines and chloroanilines, to form (Z)-enaminones. This reaction is highly efficient when water is used as a solvent, enhancing the reaction rate significantly . The compound also acts as a substrate in zinc triflate-catalyzed Mukaiyama-Michael reactions, yielding functionalized 3-keto-2-diazoalkanoates .

Cellular Effects

This compound influences various cellular processes. It has been observed to react selectively with poorly nucleophilic aromatic amines, leading to the formation of (Z)-enaminones. This reaction is facilitated by the use of water as a solvent, which significantly enhances the reaction rate

Molecular Mechanism

The molecular mechanism of this compound involves its role as a substrate in various chemical reactions. It undergoes zinc triflate-catalyzed Mukaiyama-Michael reactions with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates . The compound’s ability to react with poorly nucleophilic aromatic amines to form (Z)-enaminones is also a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by the solvent used in reactions. For instance, using water as a solvent enhances the reaction rate significantly compared to other media . Long-term effects on cellular function observed in in vitro or in vivo studies are still being explored.

Metabolic Pathways

This compound is involved in various metabolic pathways. It acts as a substrate in zinc triflate-catalyzed Mukaiyama-Michael reactions, leading to the formation of functionalized 3-keto-2-diazoalkanoates . The compound’s interaction with poorly nucleophilic aromatic amines to form (Z)-enaminones is another key metabolic pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by the solvent used in reactions, with water significantly enhancing its reactivity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound’s activity and function can be affected by targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .

生物活性

4-Methoxy-3-buten-2-one (CHO), also known as trans-4-methoxybut-3-en-2-one, is a compound of significant interest due to its diverse biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, including its biochemical properties, cellular effects, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 100.12 g/mol

- CAS Number : 51731-17-0

- IUPAC Name : (Z)-4-methoxybut-3-en-2-one

- SMILES Notation : CO\C=C/C(C)=O

This compound has been identified as a substrate in various chemical reactions, particularly in the Mukaiyama-Michael reaction. This reaction involves the interaction of the compound with vinyldiazoacetate, leading to the formation of functionalized 3-keto-2-diazoalkanoates, which are valuable intermediates in organic synthesis .

Table 1: Key Spectroscopic Features

| Spectroscopic Method | Key Data |

|---|---|

| UV-Vis (Cyclohexane) | λ max 237 nm (ɛ 13450) |

| ^1H NMR (CDCl₃) | δ 2.20 (s, 3H), 3.70 (s, 3H), 5.55 (d, 1H, J = 13.0 Hz), 7.53 (d, 1H, J = 13.0 Hz) |

| ^13C NMR (CDCl₃) | δ 27.5, 57.6, 107.0, 163.6, 196.6 |

Reaction with Aromatic Amines

The compound reacts selectively with poorly nucleophilic aromatic amines such as nitroanilines and chloroanilines to form (Z)-enaminones. This reaction is notably efficient when conducted in aqueous solvents, which enhance the reaction rate significantly .

Role in Synthesis

This compound serves as a precursor for various bioactive compounds and is involved in the synthesis of hydroisoquinoline derivatives and manzamine . Its versatility as a building block in organic synthesis is demonstrated through its use in Diels-Alder reactions and as a dipolarophile .

Reactivity Studies

A study investigated the reactivity of this compound with hydroxyl radicals (OH). The reaction rate coefficient was found to be high, indicating its potential reactivity under atmospheric conditions . This suggests implications for its behavior in environmental chemistry.

Synthetic Applications

In a scalable synthesis protocol for nabumetone (an anti-inflammatory drug), the initial preparation of related compounds involved the use of this compound through optimized continuous flow processes . This demonstrates its practical application in pharmaceutical chemistry.

Potential Therapeutic Applications

While direct therapeutic applications of this compound have not been extensively documented, its role in synthesizing biologically active compounds positions it as a potential candidate for further research into pharmacological applications.

科学的研究の応用

Organic Synthesis

4-Methoxy-3-buten-2-one serves as a valuable intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, including:

- Synthesis of Pyrimidinones : A study demonstrated the synthesis of 6-aryl(5-methyl)-4-trifluoromethyl-2(1H)-pyrimidinones through cyclocondensation reactions involving this compound derivatives with urea. The reaction conditions were optimized to achieve satisfactory yields, highlighting the compound's utility in generating complex heterocycles .

- Mizoroki-Heck Reaction : In the context of continuous flow synthesis, this compound has been utilized as a starting material for the preparation of 4-aryl-3-buten-2-ones. This process has been scaled up using microwave-assisted techniques, demonstrating efficiency and high yields suitable for industrial applications .

Atmospheric Chemistry

Research indicates that this compound plays a significant role in atmospheric chemistry, particularly concerning its reactivity with hydroxyl radicals (OH). Key findings include:

- Kinetic Studies : The compound's reaction kinetics with OH radicals have been extensively studied. The presence of the methoxy group enhances the reactivity due to mesomeric effects, which stabilize radical intermediates formed during reactions. This characteristic is crucial for understanding its atmospheric fate and potential environmental impacts .

Biochemical Applications

In biochemical contexts, this compound has been noted for its role in synthesizing enaminones, which are important intermediates in medicinal chemistry:

- Synthesis of Enaminones : The compound has been shown to facilitate the formation of enaminones through nucleophilic attack mechanisms. These derivatives are valuable for their biological activities and serve as precursors for various pharmaceuticals .

Data Table: Summary of Applications

Case Studies

- Cyclocondensation Reactions : A detailed investigation into the synthesis of pyrimidinones from this compound derivatives showed that varying substituents on the aromatic ring significantly affected reaction yields and product distributions. The optimal conditions were determined to be a reflux in methanol with urea over a specific time frame .

- Kinetic Analysis : A comprehensive study on the atmospheric reactions involving this compound revealed that the addition of methyl groups at specific positions increased its reactivity towards hydroxyl radicals, providing insights into its environmental behavior .

化学反応の分析

Mukaiyama-Michael Reaction

Mechanism:

4-Methoxy-3-buten-2-one acts as a substrate in zinc triflate-catalyzed Mukaiyama-Michael reactions with 3-TBSO-substituted vinyldiazoacetate. This reaction yields functionalized 3-keto-2-diazoalkanoates, which are precursors to bioactive compounds.

Reaction Conditions:

Products:

-

3-Keto-2-diazoalkanoates.

Enaminone Formation

Mechanism:

The compound reacts with poorly nucleophilic aromatic amines (e.g., nitroanilines, chloroanilines) to form (Z)-enaminones. Water as a solvent accelerates the reaction by 45–200x compared to other solvents .

Reaction Conditions:

Products:

Atmospheric Oxidation

Mechanism:

this compound undergoes oxidation by hydroxyl radicals (OH) in atmospheric environments. The reaction proceeds via initial OH addition to the α,β-unsaturated carbonyl system, forming hydroxyalkyl radicals. These radicals further react with NO to yield secondary pollutants .

Key Products:

Rate Coefficients:

UV-Vis Spectroscopy

-

λ_max: 237 nm () in cyclohexane.

NMR Data

¹H NMR (CDCl₃):

-

δ 2.20 (s, 3H)

-

δ 3.70 (s, 3H)

-

δ 5.55 (d, 1H, )

-

δ 7.53 (d, 1H, ).

¹³C NMR (CDCl₃):

-

δ 27.5, 57.6, 107.0, 163.6, 196.6.

Reaction Comparison Table

Atmospheric Implications

The oxidation of this compound contributes to the formation of secondary organic aerosols (SOAs) and nitrogen-containing pollutants like PAN. Its reactivity toward OH radicals is influenced by substituent effects, with methoxy groups increasing electron density in the double bond and enhancing reaction rates .

特性

IUPAC Name |

(E)-4-methoxybut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLHEPHWWIDUSS-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308458 | |

| Record name | (3E)-4-Methoxy-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51731-17-0, 4652-27-1 | |

| Record name | (3E)-4-Methoxy-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51731-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-4-Methoxy-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051731170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-4-Methoxy-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4-methoxy-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Methoxy-3-buten-2-one?

A1: this compound has the molecular formula C5H8O2 and a molecular weight of 100.13 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: Key spectroscopic data for this compound include:

- UV-Vis (cyclohexane): λmax 237 nm (ɛ 13450) []

- 1H NMR (CDCl3): δ 2.20 (s, 3H), 3.70 (s, 3H), 5.55 (d, 1H, J = 13.0 Hz), and 7.53 (d, 1H, J = 13.0 Hz) []

- 13C NMR (CDCl3): δ 27.5, 57.6, 107.0, 163.6, 196.6 []

Q3: What are the main synthetic applications of this compound?

A4: this compound is a versatile four-carbon synthon and a precursor to the Danishefsky diene. [, ] It acts as a dienophile in Diels-Alder reactions [, ] and a dipolarophile. [, ] It can undergo conjugate addition at the C-4 position followed by elimination of the methoxide anion. [, ] Its enolate serves as a nucleophilic four-carbon building block. [, ]

Q4: Can you provide an example of this compound being used in a multi-step synthesis?

A5: 4-(4′-Methyl-1′-piperazinyl)-3-butyn-2-one can be synthesized in a multigram scale using this compound as the starting material in a three-step procedure. []

Q5: How can this compound be used to synthesize 1,3,5-triacetylbenzene?

A6: Heating this compound in pure water at 150 °C for 30 minutes yields 1,3,5-triacetylbenzene in a 77% isolated yield. This reaction highlights the importance of water as a solvent and proceeds without additional catalysts. []

Q6: How does the structure of this compound relate to its mutagenicity?

A7: Research shows that the mutagenicity of β-substituted acroleins, like this compound, is influenced by the substituent at the beta carbon. Bulky substituents decrease mutagenicity, while good leaving groups significantly enhance it. The aldehyde functionality is also crucial for mutagenicity, as evidenced by the non-mutagenicity of analogous compounds lacking the aldehyde. []

Q7: What is known about the atmospheric fate of this compound?

A8: this compound reacts with hydroxyl radicals in the atmosphere, leading to the formation of various products including methyl formate, methyl glyoxal, peroxyacetyl nitrate (PAN), and peroxypropionyl nitrate (PPN). This degradation pathway contributes to the formation of secondary organic aerosols and long-lived nitrogen-containing compounds in the atmosphere. [, , ]

Q8: What analytical techniques are used to study this compound?

A8: Various techniques are employed to study this compound, including:

- Gas Chromatography (GC): Used for analyzing purity and reaction progress. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used for structural elucidation and identification. [, , , , ]

- Mass Spectrometry (MS): Used for determining molecular weight and identifying fragmentation patterns. [, ]

- UV-Vis Spectroscopy: Provides information about electronic transitions and is useful for monitoring reactions. []

- Infrared (IR) Spectroscopy: Offers insights into functional groups present in the molecule. []

- X-ray Diffraction: Can be used to determine the crystal structure of solid derivatives. []

Q9: Are there alternatives to using this compound in organic synthesis?

A10: The choice of alternative reagents depends on the specific reaction and desired outcome. For instance, 3-butyn-2-one can be used as a substitute in reactions involving poorly nucleophilic aromatic amines to afford (Z)-enaminones. []

Q10: What are some significant milestones in the research of this compound?

A11: One significant milestone is the development of the Danishefsky diene, which utilizes this compound as a key starting material. This diene has proven highly valuable in Diels-Alder reactions. [, ]

Q11: How does research on this compound contribute to different scientific disciplines?

A11: Research on this compound spans various disciplines:

- Organic Chemistry: It is a valuable building block in synthesizing complex molecules, including natural products and pharmaceuticals. [, , , , , , , , , ]

- Atmospheric Chemistry: Studying its atmospheric degradation helps understand its impact on air quality and climate change. [, , ]

- Toxicology: Investigating its mutagenicity provides insights into its potential health risks. []

- Analytical Chemistry: Development and validation of analytical methods are crucial for accurate characterization and quantification. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。